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molecular formula C8H8ClNO3 B1586440 1-(2-Chloroethoxy)-4-nitrobenzene CAS No. 3383-72-0

1-(2-Chloroethoxy)-4-nitrobenzene

Cat. No. B1586440
M. Wt: 201.61 g/mol
InChI Key: OBCFOPGCTNULTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691855B2

Procedure details

36 g (0.178 Mol) of 1-(2-Chloro-ethoxy)-4-nitro-benzene is dissolved in 360 mL of ethanol and subjected to catalytic hydration at rt using PtO2 (1.5 g) as catalyst. The resulting suspension is diluted with CH2Cl2, filtered, and concentrated to approx. 150 mL. After cooling to 0° C. the crystals are filtered off, washed and dried at 60° C. under vacuum to obtain 4-(2-chloro-ethoxy)-phenylamine. Title compound: m.p.: 87-91° C.; ES-MS: 172 [M+H]+; single peak at tR=2.73 min (System 1).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1>C(O)C.O=[Pt]=O.C(Cl)Cl>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
ClCCOC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
O=[Pt]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to catalytic hydration at rt
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approx. 150 mL
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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